molecular formula C15H22N2O2 B1345021 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-42-7

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1345021
M. Wt: 262.35 g/mol
InChI Key: KWCCHKFPRQBBFJ-UHFFFAOYSA-N
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Description

The compound "4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the 1,4-benzodiazepine class, which is a prominent scaffold in medicinal chemistry due to its biological activities. The presence of a tert-butoxycarbonyl (Boc) group suggests that it is a protected intermediate, potentially useful in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related tetrahydro-1H-benzo[e][1,4]diazepine derivatives has been explored through various methods. A one-pot synthesis approach for 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones has been reported, which involves sequential 1,4-conjugated addition followed by regioselective cyclization . Another method for synthesizing benzo[b][1,5]diazepine derivatives, which are structurally related to 1,4-benzodiazepines, uses a three-component condensation reaction at ambient temperature without a catalyst . Additionally, solid-phase synthesis has been employed to create a diverse range of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

Structural studies of related compounds, such as 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, have been conducted using X-ray crystallography and NMR spectroscopy. These studies provide insights into the conformational properties and dynamic behavior of the seven-membered diazepin ring system . Such analyses are crucial for understanding the molecular structure and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of the 1,4-benzodiazepine scaffold can be influenced by various substituents. For instance, N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo ring contraction upon deprotonation, leading to quinolone-2,4-diones with high enantioselectivity . This transformation demonstrates the potential for chemical modifications and ring contractions within the benzodiazepine framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their molecular structure. The presence of substituents such as the Boc group can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's application in further chemical transformations and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its derivatives serve as key intermediates in synthetic organic chemistry. For example, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, offering a route to valuable drug scaffolds (Antolak et al., 2014). Similarly, tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives are synthesized through a one-pot three-component condensation, demonstrating the compound's utility in creating benzodiazepine derivatives with a broad spectrum of biological activities (Shaabani et al., 2009).

Catalysis and Molecular Interaction

Compounds related to 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine are explored for their catalytic and binding properties. For instance, palladacycles involving similar structures exhibit significant activity as cytotoxic agents and cathepsin B inhibitors, which are critical in cancer-related processes (Spencer et al., 2009). Another study focuses on the interaction of derivatives with α,β-unsaturated ketones, leading to the synthesis of new condensed heterosystems with potential biological activity (Jančienė et al., 2010).

Structural and Mechanistic Insights

The structural features and mechanistic aspects of related compounds are a significant research focus. Investigations on the stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines provide insights into the formation mechanisms and stereochemical outcomes of reactions involving these compounds (Wang et al., 2001). Additionally, structural studies on diazepin-4-ones and benzo[b][1,4]diazepin-2-ones shed light on the dynamic properties of these molecules, aiding in understanding their behavior in various chemical contexts (Núñez Alonso et al., 2020).

properties

IUPAC Name

tert-butyl 7-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-5-6-13-12(9-11)10-17(8-7-16-13)14(18)19-15(2,3)4/h5-6,9,16H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCHKFPRQBBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649624
Record name tert-Butyl 7-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-42-7
Record name 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-methyl-4H-1,4-benzodiazepine-4-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-42-7
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